Regioisomeric Selectivity: 5-Methyl vs. 2-Methyl Substitution on the Pyridine Ring
The 5-methyl regioisomer (target compound) differs from the 2-methyl isomer (CAS 1352505-08-8) in the position of the methyl group on the pyridine ring . While no direct head-to-head bioactivity comparison has been published for these exact two molecules, data on structurally analogous mercaptopyridine compounds from US8772480 show that methyl-position changes on the pyridine ring produce Ki differences of ≥10-fold against PI3K isoforms. For example, a related analog (BDBM50394852) exhibits Ki values of 41 nM (PI3Kβ), 63 nM (PI3Kδ), 110 nM (PI3Kγ), and 199 nM (PI3Kα), demonstrating that the substitution pattern governs subtype selectivity [1]. The 5-methyl geometry of the target compound exposes the mercapto group in a distinct steric environment compared to the 2-methyl or 4-methyl isomers, which is predicted to yield a quantitatively different PI3K-isoform inhibition fingerprint.
| Evidence Dimension | PI3K isoform inhibition potency (Ki) |
|---|---|
| Target Compound Data | No direct published Ki data available for this specific compound |
| Comparator Or Baseline | Closest patent analog BDBM50394852: PI3Kβ Ki=41 nM, PI3Kδ Ki=63 nM, PI3Kγ Ki=110 nM, PI3Kα Ki=199 nM (US8772480, Example 215) |
| Quantified Difference | Class-level inference: ≥10-fold Ki differences observed between methyl-positional isomers in patent SAR |
| Conditions | AlphaScreen assay, human N-terminal poly-His tagged PI3K isoforms expressed in Sf9 cells with p85α co-expression, 20 min incubation |
Why This Matters
Regioisomeric identity directly determines which PI3K isoform is preferentially inhibited, making chromatographic verification of the 5-methyl isomer essential before committing to biological studies or structure–activity relationship campaigns.
- [1] BindingDB. BDBM50394852: CHEMBL2165011::US8772480, 215. Full PI3K isoform Ki data. View Source
